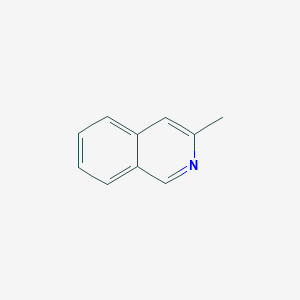

3-Methylisoquinoline

Overview

Description

3-Methylisoquinoline (C₁₀H₉N, CAS 1125-80-0) is a heterocyclic aromatic compound characterized by a methyl group at the 3-position of the isoquinoline backbone. Its physical properties include a melting point of 63–65°C, boiling point of 251°C, density of 1.076 g/cm³, and a flash point of 106.7°C . The compound’s structure has been confirmed via high-precision X-ray crystallography at 150 K, revealing detailed bond lengths and angles critical for understanding its reactivity .

This compound serves as a versatile intermediate in pharmaceuticals, dyes, and analytical chemistry. For example, it is a substrate for aldehyde oxidase in enzymatic studies and contributes to the synthesis of cyanine dyes used in bioimaging . Its unique odor profile (sweet, portable toilet-like) also makes it a marker in environmental analyses .

Preparation Methods

6π-Electron Cyclization/Aromatization of 1-Azatrienes

Reaction Mechanism and Substrate Design

The 6π-electron cyclization of 1-azatrienes offers a direct route to 3-methylisoquinolines through a tandem process involving hydrazonation, electrocyclization, and aromatization. The reaction begins with the condensation of 2-propenylbenzaldehydes with 1,1-dimethylhydrazine, forming 1-azatriene intermediates. These intermediates undergo a thermally induced 6π-electrocyclic ring closure, followed by elimination of dimethylamine to yield the aromatic isoquinoline core . Density functional theory (DFT) studies suggest that the planar transition state during cyclization minimizes steric hindrance, favoring the formation of the 3-methyl regioisomer .

Optimization of Reaction Conditions

Microwave irradiation significantly enhances reaction efficiency by reducing activation energy and minimizing side reactions. For example, heating at 160°C for 45–60 minutes under microwave conditions achieves complete conversion of 2-propenylbenzaldehydes, with 3-methylisoquinoline yields ranging from 50% to 93% depending on the hydrazine derivative . The use of 1,1-dimethylhydrazine outperforms semicarbazide and other hydrazines due to its superior leaving group ability during the aromatization step . Solvent screening reveals that polar aprotic solvents like trifluorotoluene improve selectivity by stabilizing the transition state .

Table 1: Yield Comparison of Hydrazine Derivatives in Cyclization Reactions

| Hydrazine Derivative | Temperature (°C) | Time (min) | Yield (%) | Byproduct (DHIQ, %) |

|---|---|---|---|---|

| 1,1-Dimethylhydrazine | 160 | 60 | 85 | 16 |

| Semicarbazide | 160 | 45 | 93 | 7 |

| Phenylhydrazine | 160 | 60 | 5 | 38 |

Scope and Limitations

Electron-donating substituents on the benzaldehyde ring (e.g., methoxy groups) enhance cyclization efficiency by stabilizing partial positive charges in the transition state. Conversely, electron-withdrawing groups (e.g., nitro) reduce yields below 20% due to destabilization effects . A notable limitation is the concomitant formation of 3,4-dihydroisoquinolines (DHIQ), which arise from incomplete aromatization. These byproducts constitute up to 38% of the product mixture in suboptimal conditions .

Catalytic Alkylation of Isoquinoline with Methanol

Mechanistic Insights into C–H Activation

The direct methylation of isoquinoline at the 3-position involves a heterogeneous catalytic process using transition metal catalysts. In this method, methanol serves as both a methylating agent and a hydrogen donor. The reaction proceeds via adsorption of isoquinoline and methanol onto the catalyst surface, followed by dehydrogenation of methanol to form adsorbed formaldehyde intermediates. Subsequent nucleophilic attack by the isoquinoline’s α-carbon and hydrogenation yields this compound .

Catalyst Screening and Performance

Nickel- and cobalt-based catalysts exhibit superior activity compared to platinum or copper. For instance, Raney nickel achieves a 24% yield of this compound at 250°C, while Raney cobalt attains 26% at 215°C . The use of high-bopoint solvents like trans-decalin (b.p. 190°C) ensures prolonged catalyst stability by preventing solvent decomposition.

Table 2: Catalyst Performance in Methanol Alkylation

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Raney Nickel | 250 | 20 | 63 | 24 |

| Raney Cobalt | 215 | 20 | 48 | 26 |

| 5% Pt/Alumina | 215 | 20 | 25 | <1 |

| Raney Copper | 215 | 20 | 50 | 3 |

Challenges and Byproduct Formation

The primary challenge lies in controlling regioselectivity, as competing reactions at the 1- and 4-positions of isoquinoline reduce overall efficiency. Additionally, over-hydrogenation of the methyl group leads to fully saturated tetrahydroisoquinolines, which are difficult to separate via distillation . Catalyst poisoning by nitrogen-containing byproducts further complicates large-scale applications.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The 6π-cyclization method provides higher yields (up to 93%) but requires specialized equipment for microwave irradiation. In contrast, catalytic alkylation is more scalable for industrial production, albeit with lower yields (24–26%) .

Functional Group Tolerance

Cyclization strategies tolerate electron-donating substituents but are incompatible with strong oxidants. Catalytic alkylation, while robust under high temperatures, fails with substrates containing sulfur or phosphorus groups due to catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Tetrahydro-3-Methylisoquinoline.

Substitution: Various substituted isoquinolines depending on the reagent used.

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Methylisoquinoline serves as a precursor for various synthetic compounds. Its derivatives have been synthesized to enhance biological activity and target specific pathways in disease mechanisms. For instance, a series of 4-cyano-3-methylisoquinoline derivatives have been developed as antimalarial agents targeting Plasmodium falciparum . The synthesis of these compounds often involves advanced organic chemistry techniques, including flash vacuum thermolysis and other methods aimed at optimizing yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The compound's structure allows it to interact with microbial targets effectively.

Anticancer Activity

Isoquinoline derivatives, including those based on this compound, have demonstrated anticancer activity. For example, compounds derived from this scaffold have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The neuroprotective effects of this compound and its derivatives have also been studied extensively. Compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This application is particularly relevant in developing treatments for conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in various therapeutic contexts:

- Antimalarial Activity : A study developed a novel series of antimalarial compounds based on 4-cyano-3-methylisoquinoline, demonstrating significant inhibition of Plasmodium falciparum growth with an IC50 value around 1 µM . These compounds were shown to target specific kinases involved in parasite survival.

- Antiviral Properties : Another investigation isolated a derivative from Thalictrum glandulosissimum that exhibited anti-tobacco mosaic virus activity with an inhibition rate comparable to established antiviral agents . This highlights the versatility of this compound in combating viral infections.

Research Trends and Future Directions

The field is witnessing an increasing interest in isoquinoline alkaloids due to their structural diversity and biological activity. Recent reviews indicate that over 250 molecules with varied bioactivities have been isolated, reflecting ongoing research efforts aimed at discovering new drug leads . The synthesis strategies continue to evolve, focusing on optimizing yields and exploring novel biological activities.

Summary Table: Applications of this compound

| Application Area | Description | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | Potential for new antibiotic development |

| Anticancer | Induces apoptosis in cancer cells | Effective against various cancer types |

| Neuroprotection | Protects neuronal cells from oxidative stress | Potential treatment for neurodegenerative diseases |

| Antimalarial | Targets Plasmodium falciparum with specific kinase inhibition | Lead compounds show significant efficacy |

| Antiviral | Exhibits activity against viral infections | Effective against tobacco mosaic virus |

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline involves its interaction with various molecular targets. It can undergo metabolic transformations through cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further interact with biological pathways, potentially exhibiting pharmacological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Basicity: The basicity of 3-methylisoquinoline is influenced by substituents on the isoquinoline ring. For instance, electron-withdrawing groups (e.g., Cl, CF₃) at the 7-position in 1-methylisoquinoline derivatives lower the pKa by destabilizing the protonated form, while electron-donating groups (e.g., methoxy) increase basicity . In contrast, this compound itself exhibits moderate basicity due to the inductive effect of the methyl group.

Steric Hindrance: The methyl group at the 3-position introduces steric hindrance near the nitrogen atom. This reduces reactivity in reactions requiring N-atom accessibility. For example, N-formylation of this compound yields only 32% product, compared to >70% for 5-methoxyisoquinoline or 6-methylisoquinoline, where substituents are less obstructive .

Table 1: Substituent Effects on Reactivity and Properties

Reactivity in Catalytic Reactions

Hydrogenation: In asymmetric hydrogenation catalyzed by Rh–thiourea complexes, this compound undergoes deuteration at positions 1 and 3, with the 4-position hydrogen originating from the solvent (methanol) . This contrasts with quinaldine, which undergoes aromatic ring oxidation and benzylic hydrogenation under similar conditions .

Oxidation: this compound is predominantly oxidized to its N-oxide (82% yield) due to the accessibility of the nitrogen atom. Minor aldehyde formation (8%) occurs at the benzylic position . In comparison, quinaldine produces phenolic products (32%) and benzylic oxidation products (10%) .

Biological Activity

3-Methylisoquinoline is a compound of considerable interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on recent research findings, case studies, and the mechanisms underlying its effects.

Overview of this compound

This compound is an isoquinoline derivative that has been studied for its potential therapeutic applications. The compound exhibits various biological properties, including antimalarial, anticancer, and antimicrobial activities. Its structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.

Antimalarial Activity

One of the most significant areas of research on this compound derivatives is their antimalarial activity. A study developed a series of antimalarial compounds based on 4-cyano-3-methylisoquinoline, with a lead compound (MB14) showing promising results against Plasmodium falciparum. The compound exhibited:

- EC50 Values : Approximately 1 µM for chloroquine-sensitive and resistant strains.

- Inhibition Mechanism : MB14 inhibited merozoite invasion with an IC50 value below 10 µM but did not significantly affect egress .

The study highlighted the potential for repurposing existing isoquinoline derivatives as effective antimalarial agents, particularly targeting PfPKA (Plasmodium falciparum protein kinase A), which is crucial for parasite replication and invasion.

Anticancer Activity

Research has also explored the anticancer properties of this compound derivatives. For instance, phenylaminoisoquinolinequinones derived from this compound were synthesized and tested against various human cancer cell lines. Key findings include:

- IC50 Values : Varying potency against different cancer cell lines, with some derivatives showing IC50 values as low as 5.1 µM against gastric cancer cells (MGC-803) and 7.6 µM against HGC-27 cells.

- Mechanisms : These compounds induced G2/M phase arrest in the cell cycle, inhibited cell migration and invasion, and increased apoptosis through modulation of the Bax/Bcl-2 ratio .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Compound Name | Target Organism/Cell Line | EC50/IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Antimalarial | MB14 | Plasmodium falciparum | ~1 | Inhibition of merozoite invasion |

| Anticancer | Phenylaminoisoquinolinequinones | MGC-803/HGC-27 | 5.1/7.6 | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Various | Bacterial strains | Varies | Disruption of bacterial cell wall integrity |

Case Study: Development of Antimalarial Compounds

In a detailed investigation into the antimalarial efficacy of 4-cyano-3-methylisoquinoline derivatives, researchers conducted multiple treatment cycles to assess resistance development in P. falciparum populations. After several cycles:

- Resistance Development : Increased EC50 values indicated that resistance was selected in four out of five tested populations after repeated exposure to MB14.

- Implications for Drug Development : This highlights the necessity for continuous monitoring and development of new derivatives to overcome resistance mechanisms in malaria treatment .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 3-Methylisoquinoline in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclization reactions or modifications of isoquinoline derivatives. Characterization requires spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., GC-TSD) to confirm structure and purity. Experimental protocols should include step-by-step reaction conditions (temperature, catalysts) and validation against reference standards (e.g., GC retention time of 18.26 min for this compound) . For reproducibility, detailed procedures must be documented in the main manuscript, with excess data in supplementary materials .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography with thermionic specific detection (GC-TSD) is preferred due to its sensitivity for nitrogen-containing compounds. Calibration curves using known standards (e.g., 7.27 ng/µL concentration for this compound) and relative response factors (0.71 compared to quinoline) ensure accurate quantification. Method validation should include retention time reproducibility and spike-recovery tests .

Q. How can researchers ensure the purity of synthesized this compound for downstream applications?

- Methodological Answer : Combine multiple orthogonal methods:

- Chromatography : GC or HPLC to assess homogeneity .

- Spectroscopy : NMR to confirm absence of impurities (e.g., unreacted starting materials).

- Elemental Analysis : Verify empirical formula consistency.

Purity thresholds (e.g., >95%) should align with application requirements (e.g., biological assays) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data interpretations for this compound derivatives?

- Methodological Answer : Employ iterative validation:

- Cross-Validation : Compare NMR/IR data with computational simulations (DFT calculations).

- Peer Review : Consult domain experts or databases (e.g., SciFinder) to reconcile discrepancies.

- Contextual Analysis : Consider solvent effects or stereochemical influences on spectral shifts .

Q. What experimental designs are optimal for studying the mechanistic role of this compound in catalytic reactions?

- Methodological Answer : Use kinetic isotope effects (KIEs) and intermediate trapping experiments. For example:

- Kinetic Studies : Vary substrate concentrations to determine rate laws.

- Isotopic Labeling : Track methyl group transfer using deuterated analogs.

- In Situ Spectroscopy : Monitor reaction pathways via FTIR or Raman .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Systematic Variation : Modify substituents (e.g., halogens, electron-withdrawing groups) while keeping core structure intact.

- Dose-Response Assays : Quantify biological activity (e.g., IC50 values) against controls.

- Statistical Modeling : Apply multivariate regression to identify critical structural features .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?

- Methodological Answer : Use meta-analysis frameworks:

- Heterogeneity Testing : Apply Cochran’s Q or I² statistics to assess data variability.

- Sensitivity Analysis : Exclude outliers or stratify by study design (e.g., in vitro vs. in vivo).

- Bayesian Methods : Incorporate prior evidence to refine effect estimates .

Q. How can researchers address gaps in the literature regarding this compound’s environmental fate?

- Methodological Answer :

- Literature Mining : Use tools like VOSviewer to map existing studies and identify under-researched areas (e.g., biodegradation pathways).

- Hypothesis Generation : Formulate questions based on analogous compounds (e.g., quinoline degradation mechanisms).

- Interdisciplinary Collaboration : Engage environmental chemists and microbiologists for experimental design .

Q. What strategies are effective for integrating case-control and cohort studies in meta-analyses of this compound exposure risks?

- Methodological Answer :

- Harmonization : Standardize exposure metrics (e.g., ppm-years) across studies.

- Subgroup Analysis : Compare effect sizes by study type to assess bias.

- Quality Scoring : Use tools like Newcastle-Ottawa Scale to weight studies by rigor .

Q. How should ethical considerations be integrated into studies involving this compound and human cell lines?

- Methodological Answer :

- Informed Consent : Disclose potential risks in donor agreements for cell line use.

- Data Transparency : Share raw data (e.g., toxicity profiles) via repositories like Zenodo.

- Conflict Declaration : Disclose funding sources or institutional biases in publications .

Properties

IUPAC Name |

3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVXWRGARUACNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075180 | |

| Record name | Isoquinoline, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00952 [mmHg] | |

| Record name | 3-Methylisoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1125-80-0 | |

| Record name | 3-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUO6NYB5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.